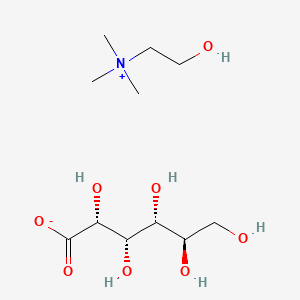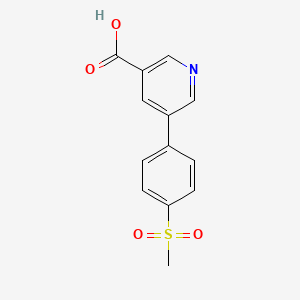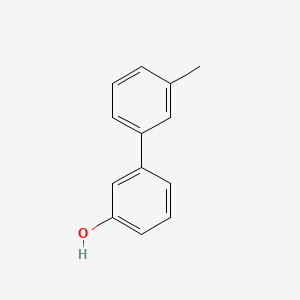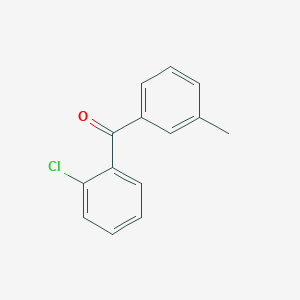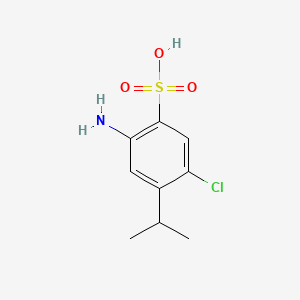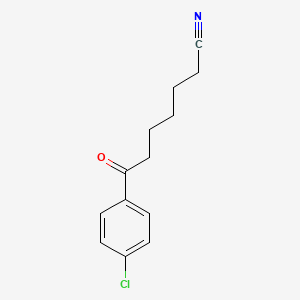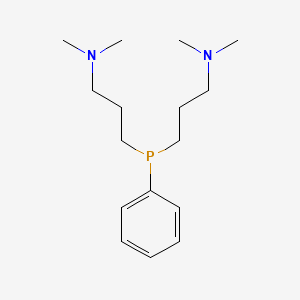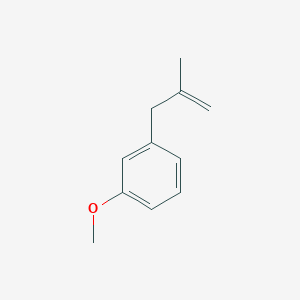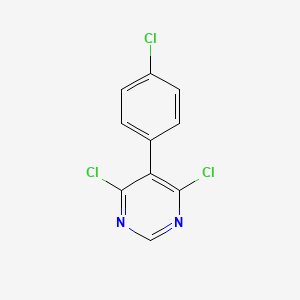
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine
Descripción general
Descripción
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains two nitrogen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, agrochemistry, and material science.
Aplicaciones Científicas De Investigación
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of N-substituted Azacalix Pyrimidines
- Field : Organic Chemistry
- Application : 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .
- Method : The synthesis involved tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The method allowed the building of pyrimidine-based compound precursors of N-heterocyclic systems .
-
Synthesis of Biarylpyrimidines
-
Antimicrobial Activity
- Field : Pharmacology
- Application : Pyrimidines, including 2,4,6-trisubstituted pyrimidines, have been synthesized and tested for their antimicrobial activity .
- Method : The antimicrobial activity of these compounds is evaluated using the cup plate method on various bacterial and fungal strains .
- Results : Some of the synthesized derivatives exhibited promising activity against microbial strains .
-
Anticancer Activity
- Field : Oncology
- Application : Pyrimidine derivatives have been used in the treatment of various cancers .
- Method : These compounds work by inhibiting the growth of cancer cells .
- Results : Some pyrimidine-based drugs, such as imatinib, Dasatinib, and nilotinib, are well-established treatments for leukemia .
-
Synthesis of Disubstituted Pyrimidines
- Field : Organic Chemistry
- Application : 4,6-Dichloropyrimidine was used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Method : The synthesis involved tandem amination and Suzuki-Miyaura cross-coupling .
- Results : The method resulted in the production of disubstituted pyrimidines .
-
Antioxidant Activity
- Field : Pharmacology
- Application : Pyrimidines, including 2,4,6-trisubstituted pyrimidines, have been synthesized and tested for their antioxidant activity .
- Method : The antioxidant activity of these compounds is evaluated using various in vitro antioxidant assays .
- Results : Some of the synthesized derivatives exhibited promising activity against oxidative stress .
-
Antifungal Activity
- Field : Pharmacology
- Application : Pyrimidines, including 2,4,6-trisubstituted pyrimidines, have been synthesized and tested for their antifungal activity .
- Method : The antifungal activity of these compounds is evaluated using various in vitro antifungal assays .
- Results : Some of the synthesized derivatives exhibited promising activity against fungal strains .
-
Synthesis of N-Heterocyclic Systems
- Field : Organic Chemistry
- Application : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde was used in the synthesis of N-heterocyclic systems .
- Method : The synthesis involved aromatic nucleophilic substitution reactions under mild and environmentally friendly conditions .
- Results : The method allowed the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Safety And Hazards
Propiedades
IUPAC Name |
4,6-dichloro-5-(4-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYDKTUDEIWLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621059 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
CAS RN |
3974-18-3 | |
| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



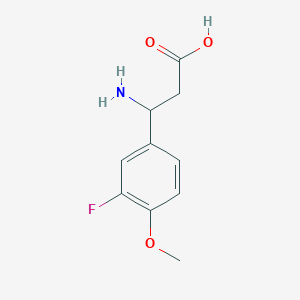
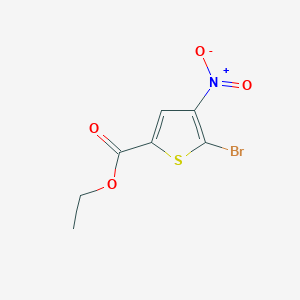
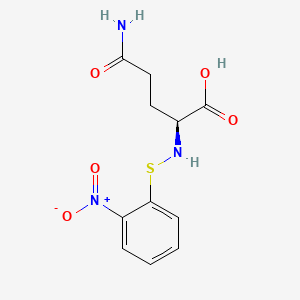
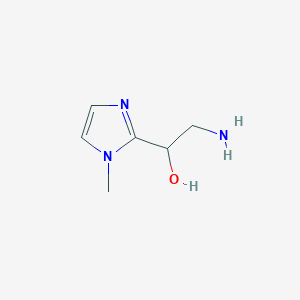
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
